Laflunimus

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

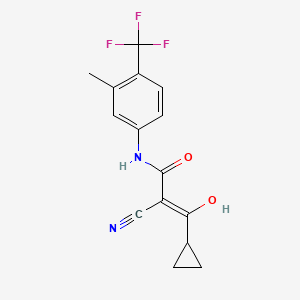

Laflunimus is a small molecule drug known for its immunosuppressive properties. It is an analogue of the active metabolite of Leflunomide, A77 1726. This compound is an orally active inhibitor of dihydroorotate dehydrogenase (DHODH) and prostaglandin endoperoxide H synthase (PGHS) -1 and -2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Laflunimus can be synthesized through a series of chemical reactions involving the introduction of trifluoromethyl groups and the formation of a pyrimidine ring. The synthetic route typically involves the following steps:

Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.

Introduction of Trifluoromethyl Groups: Trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide under specific reaction conditions.

Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Laflunimus undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can modify the functional groups in this compound, potentially altering its biological activity.

Reduction: Reduction reactions can convert specific functional groups, affecting the compound’s properties.

Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Laflunimus has a wide range of scientific research applications:

Chemistry: Used as a tool to study enzyme inhibition and chemical reactions involving pyrimidine derivatives.

Biology: Investigated for its effects on cellular processes and immune responses.

Medicine: Explored for its potential in treating diseases such as type 2 diabetes, neuralgia, and spinal cord injuries.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Laflunimus exerts its effects primarily through the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis. By inhibiting DHODH, this compound disrupts the synthesis of pyrimidines, which are essential for DNA and RNA synthesis. This inhibition leads to a reduction in the proliferation of rapidly dividing cells, such as immune cells . Additionally, this compound acts as a positive allosteric modulator of the gamma-aminobutyric acid A (GABAA) receptor, enhancing its inhibitory effects on neuronal activity .

Comparison with Similar Compounds

Laflunimus is unique in its dual mechanism of action, targeting both DHODH and GABAA receptors. Similar compounds include:

Leflunomide: The parent compound of this compound, primarily inhibits DHODH.

Teriflunomide: An active metabolite of Leflunomide, also inhibits DHODH.

A77 1726: Another analogue of Leflunomide, shares similar inhibitory properties

This compound stands out due to its enhanced potency and dual targeting mechanism, making it a promising candidate for various therapeutic applications.

Properties

IUPAC Name |

(Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O2/c1-8-6-10(4-5-12(8)15(16,17)18)20-14(22)11(7-19)13(21)9-2-3-9/h4-6,9,21H,2-3H2,1H3,(H,20,22)/b13-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHFOVCRYCPOTK-QBFSEMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C(=C(C2CC2)O)C#N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)NC(=O)/C(=C(/C2CC2)\O)/C#N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147076-36-6 |

Source

|

| Record name | Laflunimus [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147076366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAFLUNIMUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44EH625IUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.1.1]hexane, 2-ethoxy-2-phenyl- (9CI)](/img/new.no-structure.jpg)

![Acetic acid,sodium salt,[3h]](/img/structure/B590793.png)